

Voxtalisib vs. Temsirolimus: Direct Comparison

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Compound Focus: Voxtalisib

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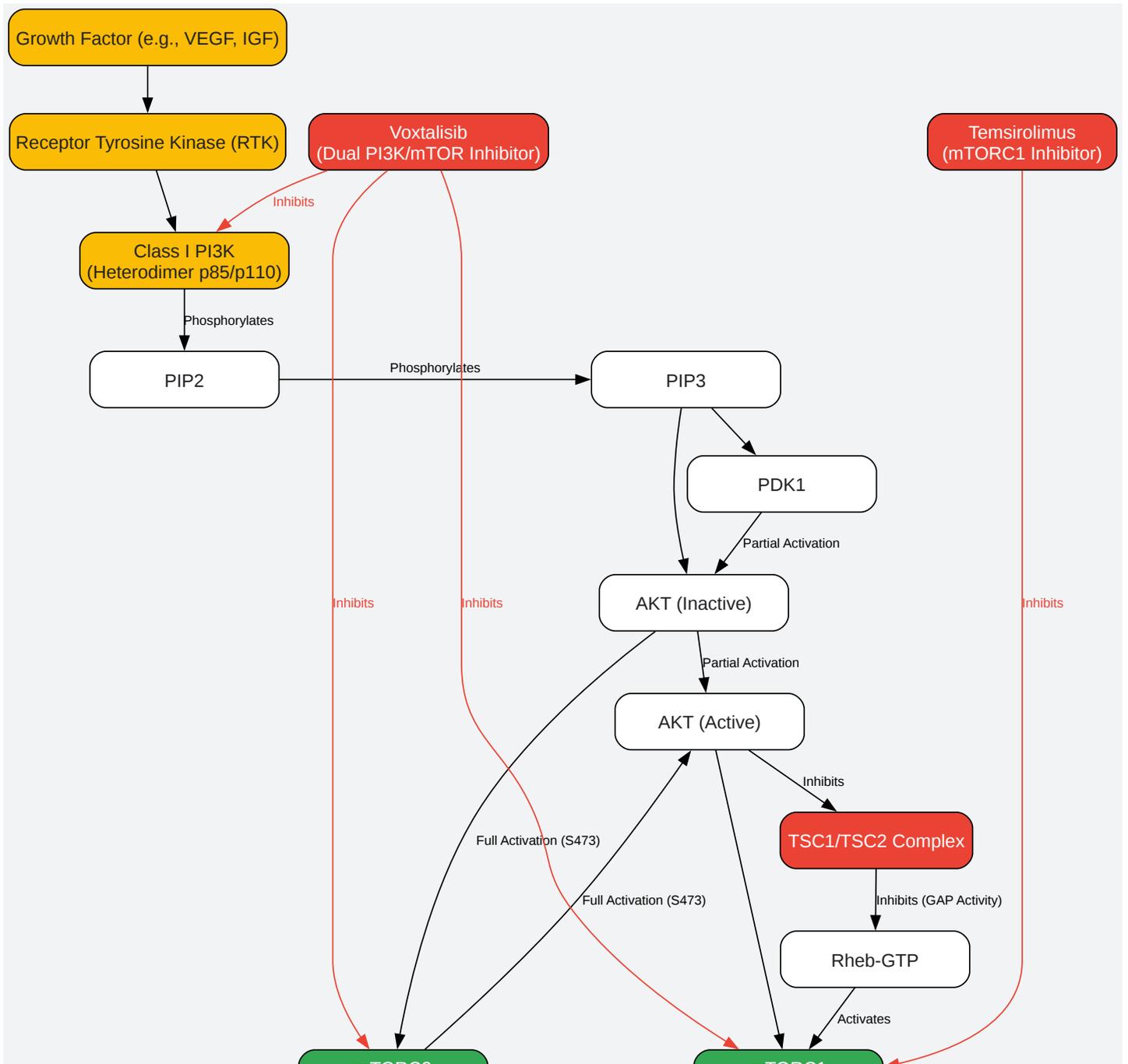
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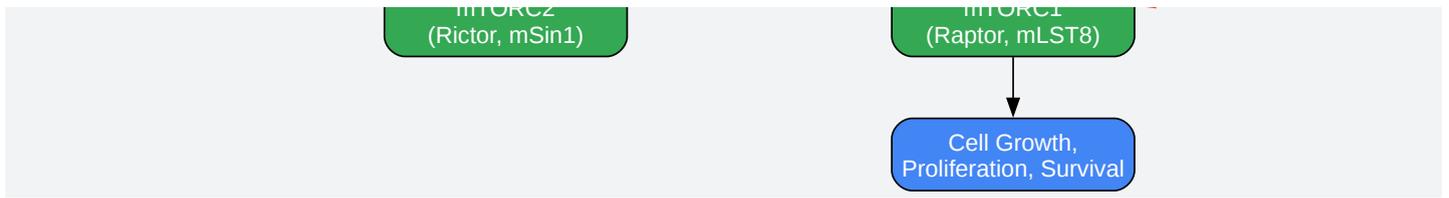
Feature	Voxtalisib (SAR245409, XL765)	Temsirolimus (CCI-779)
Primary Mechanism	Dual pan-Class I PI3K and mTORC1/mTORC2 inhibitor [1] [2]	Allosteric inhibitor of mTORC1 (a rapalog) [3] [4]
Key Molecular Targets	PI3K p110 isoforms (α , β , γ , δ) and mTOR kinase in both mTORC1 & mTORC2 complexes [1] [2]	mTOR via FKBP12 binding, primarily inhibiting mTORC1 [3] [4]
Development & Approval Status	Investigational; clinical trials in solid tumors and gliomas; no current approvals [1] [5]	Approved for advanced Renal Cell Carcinoma (RCC) [3]
Typical Dosing & Route	Oral (capsule/tablet); MTD: 60 mg QD or 40 mg BID (tablet) [5]	Intravenous infusion; recommended dose: 25 mg weekly [3]
Common Treatment-Related AEs (Grade 1-2)	Nausea (48%), Fatigue (43%), Diarrhea (24%) [1]	Rash, stomatitis, fatigue [3]
Frequent Grade ≥ 3 AEs	Lymphopenia (13%), Thrombocytopenia (9%) [1]	Thrombocytopenia, hyperglycemia, asthenia [3]
Reported Efficacy (in key trials)	In high-grade glioma with TMZ: 4% PR, 68% SD [1]	In poor-prognosis RCC: improved overall survival vs. interferon- α [3]

Feature	Voxtalisib (SAR245409, XL765)	Temsirolimus (CCI-779)
Key Drug Attributes	Reversible, ATP-competitive inhibitor; moderate pathway inhibition in skin biopsies [1]	Irreversibly bound to mTORC1; metabolized to sirolimus; long biological half-life [3]

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the different sites of action for **Voxtalisib** and Temsirolimus within the PI3K/AKT/mTOR signaling pathway, which explains their distinct biological effects.





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Voxtalisib acts as a **dual inhibitor** by binding to the ATP-binding site of both PI3K and mTOR, directly blocking the kinase activity of all Class I PI3K isoforms and mTOR in both mTORC1 and mTORC2 complexes [1] [2]. This comprehensive blockade prevents the feedback activation of AKT that can occur with mTORC1-only inhibitors [1].

Temsirolimus, a rapalog, works by forming a complex with the FKBP12 protein. This drug-protein complex then **allosterically inhibits mTORC1** but does not directly target the kinase domain. Consequently, it has little immediate effect on mTORC2, though prolonged exposure can disrupt mTORC2 assembly in some cell types [3] [4].

Key Experimental Data and Protocols

The clinical data for this comparison primarily comes from early-phase trials that established the safety and preliminary efficacy of each drug.

Voxtalisib: Phase I Dose-Escalation in Solid Tumors [5]

- **Objective:** To determine the safety, maximum tolerated dose (MTD), and pharmacokinetics of a tablet formulation of **Voxtalisib**.

- **Study Design:** Used a standard "3 + 3" dose escalation design. Patients with advanced solid tumors received **Voxtalisib** orally in once-daily (QD) or twice-daily (BID) regimens.
- **Patient Population:** 49 adults with advanced solid tumors.
- **Key Endpoints:**
 - **Dose-Limiting Toxicities (DLTs):** Grade 3 fatigue and Grade 3 rash.
 - **MTD:** Determined to be 60 mg for QD and 40 mg for BID.
 - **Pharmacokinetics:** Plasma exposure generally increased with dose, and no significant drug accumulation was observed.
 - **Efficacy:** Best response was stable disease in 29% (QD) and 50% (BID) of patients.

Temsirolimus: Phase III Trial in Advanced Renal Cell Carcinoma [3]

- **Objective:** To compare the efficacy of Temsirolimus alone or in combination with interferon- α (IFN- α) against IFN- α alone in previously untreated, poor-prognosis patients with advanced RCC.
- **Study Design:** International, multi-center, randomized, phase III trial.
- **Patient Population:** 626 patients with advanced RCC and three or more of six poor-prognostic factors.
- **Key Endpoints:**
 - **Overall Survival (OS):** The Temsirolimus-alone group showed a statistically significant improvement in median overall survival compared to the IFN- α group.
 - **Safety:** The most common grade 3-4 adverse events included hyperglycemia, asthenia, and thrombocytopenia.
- **Outcome:** This trial led to the **regulatory approval** of Temsirolimus for advanced RCC.

Conclusion for Researchers

In summary, the choice between these agents in a research or clinical context depends entirely on the therapeutic hypothesis:

- **Voxtalisib** represents a strategy for broader pathway inhibition, potentially overcoming limitations of rapalogs by concurrently targeting PI3K and both mTOR complexes. However, its development appears to have been halted due to limited efficacy in later-stage trials [5].
- **Temsirolimus** is a proven, approved agent that validates the therapeutic value of mTORC1 inhibition in specific cancers like RCC, but its use is constrained by its specific mechanism and the potential for resistance through upstream or compensatory signaling [3].

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Address: Ontario, CA 91761, United States

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